molecular formula C22H21N3O4 B3623455 2-[hydroxy(diphenyl)acetyl]-N-(4-methoxyphenyl)hydrazinecarboxamide

2-[hydroxy(diphenyl)acetyl]-N-(4-methoxyphenyl)hydrazinecarboxamide

Cat. No.: B3623455
M. Wt: 391.4 g/mol
InChI Key: VKNSRCGHHAAHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The choice of reactants, solvents, catalysts, temperature, pressure, and other conditions can greatly affect the outcome of the synthesis .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can provide valuable information about its chemical properties and potential uses .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, stability, reactivity, etc., are typically determined using various analytical techniques .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

The safety and hazards associated with a compound are usually determined through toxicological studies. These studies might involve testing the compound on cell cultures or animal models to determine its toxicity, potential for causing cancer, effects on reproduction, etc .

Future Directions

Future research on a compound could involve finding new synthesis methods, discovering new reactions, studying its mechanism of action in more detail, finding new applications, improving its safety profile, etc .

Properties

IUPAC Name

1-[(2-hydroxy-2,2-diphenylacetyl)amino]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-29-19-14-12-18(13-15-19)23-21(27)25-24-20(26)22(28,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,28H,1H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNSRCGHHAAHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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